

Chemo-Structural Profiling of 4-Chloro-2-methoxybenzyl Alcohol

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol

CAS No.: 55685-75-1

Cat. No.: B3426949

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A Technical Guide for Medicinal Chemistry Applications

Executive Summary

4-Chloro-2-methoxybenzyl alcohol (CAS: 55685-75-1) represents a critical pharmacophore scaffold in modern drug discovery.[1][2] Characterized by a halogenated aromatic core and an electron-donating methoxy substituent, this molecule serves as a versatile building block for kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[2] This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic protocol for laboratory preparation, and its strategic utility in structure-activity relationship (SAR) optimization.[2]

Part 1: Physicochemical Identity & Core Metrics[2]

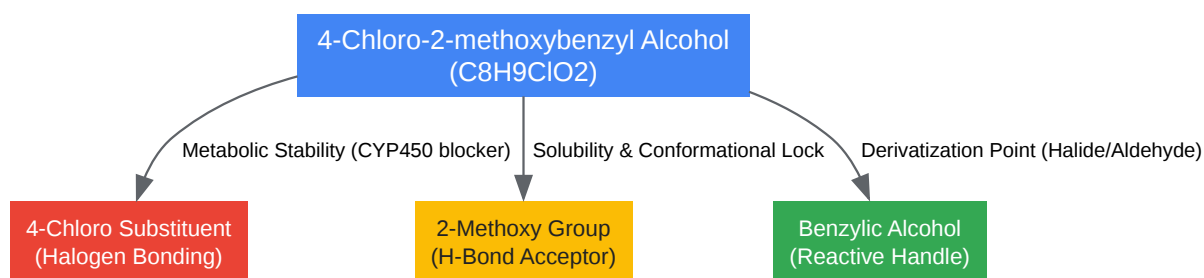
The precise molecular weight and formula are foundational for stoichiometric calculations in synthesis and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.[2]

Table 1: Fundamental Chemical Data[2]

Property	Value	Technical Context
Molecular Formula	C ₈ H ₉ ClO ₂	Used for elemental analysis validation.[2][3]
Molecular Weight	172.61 g/mol	Fragment-based drug design (Rule of 3 compliant).[2]
CAS Number	55685-75-1	Unique identifier for regulatory filing.
Appearance	Pale cream crystalline solid	Melting Point: 47–52 °C [1][2]. [2]
Solubility	Soluble in MeOH, DMSO, DCM	Lipophilic character aids membrane permeability.[2]
SMILES	COc1cc(Cl)ccc1CO	Input for computational docking studies.[2]

Structural Visualization

The following diagram breaks down the functional significance of each structural component.



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Figure 1: Structural dissection of **4-Chloro-2-methoxybenzyl alcohol** highlighting pharmacophoric contributions.[2][4]

Part 2: Validated Synthetic Protocol

While commercially available, in-house synthesis is often required to ensure isotopic labeling or high purity.[2] The most robust route is the chemoselective reduction of 4-chloro-2-methoxybenzaldehyde.

Reaction Mechanism

Precursor: 4-Chloro-2-methoxybenzaldehyde (CAS: 5465-24-7) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH)[2]

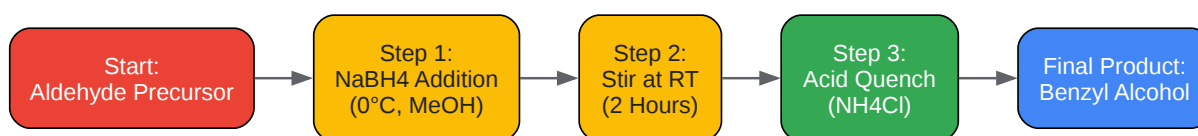
This method is preferred over LiAlH₄ due to milder conditions that preserve the aromatic chlorine substituent.[2]

Step-by-Step Methodology

- Preparation:
 - Dissolve 10.0 mmol (1.71 g) of 4-chloro-2-methoxybenzaldehyde in 30 mL of anhydrous Methanol in a round-bottom flask.
 - Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.[2]
- Reduction:
 - Slowly add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Do not add all at once to prevent vigorous hydrogen gas evolution.[2]
 - Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.
 - Monitor: Check reaction progress via TLC (30% Ethyl Acetate in Hexanes). The starting material spot (higher R_f) should disappear.[2]
- Quenching & Workup:
 - Cool the mixture back to 0°C.
 - Quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) or 1M HCl until pH ~7.[2] Caution: Gas evolution.[2]

- Evaporate the bulk Methanol under reduced pressure (Rotavap).[2]
- Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).[2]
- Purification:
 - Dry the combined organic layers over anhydrous Sodium Sulfate (Na_2SO_4).[2]
 - Filter and concentrate in vacuo.[2]
 - Result: The crude product is typically a white/pale solid.[2] If necessary, recrystallize from Hexane/Ethyl Acetate.[2]

Synthesis Workflow Diagram



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Figure 2: Logical flow of the reductive synthesis protocol.

Part 3: Analytical Characterization[2]

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR (^1H NMR, 400 MHz, CDCl_3)

- δ 7.2–7.3 ppm (d): Aromatic proton at C6 (ortho to alkyl group).[2]
- δ 6.9 ppm (d/s): Aromatic protons at C3 and C5 (ortho to Cl/Methoxy).[2]
- δ 4.65 ppm (s, 2H): Benzylic methylene protons ($-\text{CH}_2\text{OH}$).[2] Diagnostic peak.

- δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).[2]
- δ 2.0–2.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[2]

Mass Spectrometry (MS)[2]

- Molecular Ion: [M]⁺ at m/z ~172.[2]
- Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (172/174) confirms the presence of a single Chlorine atom.[2]

Part 4: Medicinal Chemistry Utility[1][2]

In drug development, **4-Chloro-2-methoxybenzyl alcohol** is rarely the final drug but a critical intermediate.[2] Its specific substitution pattern offers unique advantages in Structure-Activity Relationship (SAR) studies.

Metabolic Blocking (The Chlorine Effect)

The chlorine atom at the para position (relative to the benzylic chain) blocks metabolic oxidation. In many biological systems, the para position of a phenyl ring is susceptible to hydroxylation by Cytochrome P450 enzymes.[2] Substituting this hydrogen with chlorine:

- Increases metabolic half-life (t_{1/2}).[2]
- Increases lipophilicity (LogP), enhancing membrane penetration.[2]

The "Magic Methyl" Effect

The ortho-methoxy group serves two roles:

- Conformational Restriction: It creates steric bulk that forces the benzylic side chain into a specific orientation, potentially locking the molecule into a bioactive conformation.[2]
- Hydrogen Bonding: The oxygen atom acts as a weak hydrogen bond acceptor, interacting with specific residues in the target protein's binding pocket.[2]

Comparison to Analogs

Analog	MW	Key Difference	Application Note
4-Chloro-2-methoxybenzyl alcohol	172.61	Target	Balanced solubility/lipophilicity.
4-Chlorobenzyl alcohol	142.58	No Methoxy	Lower solubility; lacks H-bond acceptor.
2-Methoxybenzyl alcohol	138.16	No Chloro	Susceptible to rapid metabolic clearance. [2]

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